Sol-Gel ITO Precursor: Sheet Resistance and Optical Transmittance vs. Indium Chloride Route
Indium tripropan-2-olate enables the fabrication of ITO films with superior electrical conductivity and optical clarity when compared to films derived from indium chloride via sol-gel processing. In a direct patterning study, ITO polymeric precursors prepared from In(OiPr)₃ and tin isopropoxide yielded films with a sheet resistance of <25 Ω/□ and an optical transmittance >90% after sintering [1]. In contrast, ITO films prepared from InCl₃-based sols under comparable thermal treatment (550°C, 60 min) exhibited an average visible transmittance of ~82% and a sheet resistance of approximately 390 Ω/□ [2].
| Evidence Dimension | Sheet Resistance and Optical Transmittance |
|---|---|
| Target Compound Data | Sheet resistance: <25 Ω/□; Transmittance: >90% (using In(OiPr)₃ + Sn(OiPr)₄, spin-coated, sintered/annealed) |
| Comparator Or Baseline | Indium chloride (InCl₃) sol-gel route: Sheet resistance: ~390 Ω/□; Transmittance: ~82% (dip-coated, annealed at 550°C for 60 min) |
| Quantified Difference | Sheet resistance is >15× lower; transmittance is at least 8 percentage points higher |
| Conditions | Sol-gel derived ITO thin films on glass substrates; post-deposition annealing/sintering in air or inert atmosphere |
Why This Matters
The substantially lower sheet resistance and higher transmittance directly impact device performance, enabling higher conductivity transparent electrodes essential for displays, photovoltaics, and touch screens.
- [1] Yu, S., et al. Direct patterning ITO transparent conductive coatings. Solar Energy Materials and Solar Cells, 2001, 68(3-4), 237-244. View Source
- [2] Zhang, X., et al. Optical and Electrical Properties of ITO Thin Films Prepared by the Sol-Gel Method. Materials Science Forum, 2005, 475-479, 1679-1682. View Source
